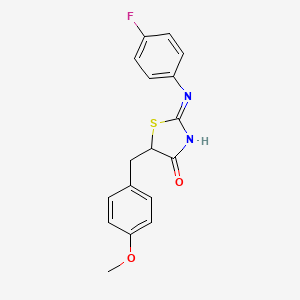

(E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one

Descripción general

Descripción

(E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one typically involves the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to yield the thiazolidinone ring structure. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The compound is synthesized through a condensation reaction involving thiazolidinone derivatives and various aryl aldehydes. The structural characteristics of thiazolidin-4-one derivatives, including the presence of fluorine and methoxy substituents, play a crucial role in determining their biological activity. The synthesis typically involves:

- Reagents : A mixture of thiazolidinone derivatives and aryl aldehydes.

- Conditions : Reflux in solvents such as ethanol or dimethylformamide.

- Yield : The synthesis often yields compounds with good purity and crystalline forms, facilitating further biological testing.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including (E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one. The compound has shown promising results against various cancer cell lines:

- In vitro Studies : Research indicates that thiazolidinone derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent anti-proliferative effects. For instance, derivatives with similar structures have demonstrated IC50 values as low as 0.24 µM against HepG2 liver cancer cells .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly against cathepsin C, which is implicated in inflammatory conditions. Studies indicate that modifications to the thiazolidinone scaffold can enhance inhibitory activity, with some derivatives showing IC50 values in the nanomolar range .

Case Studies and Research Findings

- Antitumor Activity : A study reported that derivatives of thiazolidin-4-one exhibited more than 15-fold potency compared to cisplatin in inhibiting cancer cell proliferation . This suggests that this compound could be a lead compound for developing new anticancer agents.

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways related to cell proliferation .

- Structure-Activity Relationship (SAR) : Research emphasizes the importance of substituents on the phenyl rings in enhancing biological activity. For example, electron-donating groups like methoxy enhance potency against certain cancer cell lines .

Mecanismo De Acción

The mechanism of action of (E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis through the activation of caspases and the mitochondrial pathway.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-2-((4-chlorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one

- (E)-2-((4-bromophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one

- (E)-2-((4-methylphenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one

Uniqueness

(E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Actividad Biológica

(E)-2-((4-fluorophenyl)imino)-5-(4-methoxybenzyl)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds noted for their diverse biological activities. This article explores the biological activity of this specific compound, summarizing findings from various studies, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Overview of Thiazolidin-4-Ones

Thiazolidin-4-ones are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. These compounds have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases. The structure-activity relationship (SAR) of thiazolidin-4-ones indicates that modifications to the substituents can significantly influence their biological properties .

Antimicrobial Activity

Research has demonstrated that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. For instance, studies have reported that certain thiazolidin-4-one compounds effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| This compound | Pseudomonas aeruginosa | 0.8 µg/mL |

The compound this compound has shown promising results in inhibiting Pseudomonas aeruginosa with an MIC of 0.8 µg/mL .

Anticancer Activity

Thiazolidin-4-one derivatives have also been investigated for their anticancer properties. Several studies highlighted their ability to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and disruption of cell cycle progression.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a comparative study, this compound exhibited cytotoxic effects against multiple cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 12.7 |

| K562 | 8.5 |

| MDA-MB-361 | 15.1 |

These values indicate that the compound is more potent than some standard chemotherapeutic agents, suggesting its potential as an effective anticancer drug .

Anti-inflammatory and Other Activities

The anti-inflammatory properties of thiazolidin-4-one derivatives are also noteworthy. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Effective against Gram-positive and negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

| Antioxidant | Exhibits moderate antioxidant activity |

Propiedades

IUPAC Name |

2-(4-fluorophenyl)imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S/c1-22-14-8-2-11(3-9-14)10-15-16(21)20-17(23-15)19-13-6-4-12(18)5-7-13/h2-9,15H,10H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTRNRAGXWYDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326833 | |

| Record name | 2-(4-fluorophenyl)imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809919 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

301174-61-8 | |

| Record name | 2-(4-fluorophenyl)imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.